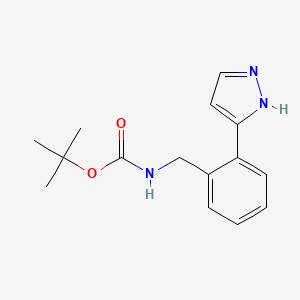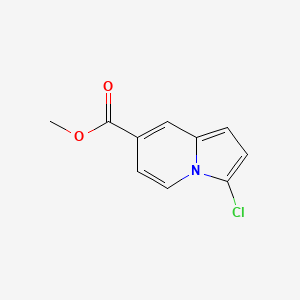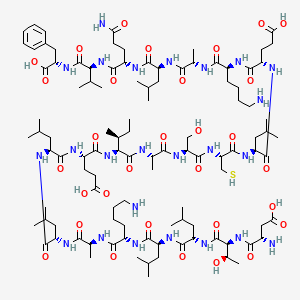
Imsamotide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imsamotide is a synthetic peptide that functions as an indoleamine 2,3-dioxygenase (IDO) inhibitor. It is primarily used in cancer immunotherapy, particularly for treating melanoma and other types of cancer. The compound is also known by other names such as IDOlong and Imsapepimut .
Méthodes De Préparation
The synthesis of Imsamotide involves the creation of a 21-mer synthetic peptide. The specific sequence of this peptide is DTLLKALLEIASCLEKALQVF . The preparation of such peptides typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions for SPPS include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. Industrial production methods for peptides like this compound often involve automated peptide synthesizers to ensure high purity and yield .
Analyse Des Réactions Chimiques
Imsamotide, as a peptide, can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized at methionine and cysteine residues. Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Disulfide bonds in peptides can be reduced using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues in peptides can be substituted through site-directed mutagenesis or chemical modification.
Applications De Recherche Scientifique
Imsamotide has several scientific research applications, particularly in the fields of:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating immune responses by inhibiting the IDO pathway.
Medicine: Employed in cancer immunotherapy, especially for treating melanoma.
Industry: Utilized in the development of peptide-based vaccines and therapeutic agents.
Mécanisme D'action
Imsamotide exerts its effects by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is involved in the catabolism of tryptophan to kynurenine, a pathway that can suppress immune responses. By inhibiting IDO, this compound helps to restore immune function and enhance the body’s ability to target and destroy cancer cells. The molecular targets of this compound include the IDO enzyme and the pathways associated with immune regulation .
Comparaison Avec Des Composés Similaires
Imsamotide is unique among IDO inhibitors due to its specific peptide sequence and its ability to be used in combination with other immunotherapeutic agents. Similar compounds include:
Epacadostat: Another IDO inhibitor that has been studied for its potential in cancer therapy.
Navoximod: An IDO inhibitor with a different chemical structure but similar mechanism of action.
Indoximod: A tryptophan analog that inhibits the IDO pathway by competing with tryptophan for binding to the enzyme.
This compound stands out due to its peptide-based nature, which allows for specific targeting and modulation of immune responses.
Propriétés
Formule moléculaire |
C106H180N24O31S |
|---|---|
Poids moléculaire |
2318.8 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C106H180N24O31S/c1-21-58(16)84(129-94(148)69(35-38-81(136)137)118-97(151)73(44-54(8)9)121-99(153)71(42-52(4)5)120-87(141)60(18)112-91(145)66(32-26-28-40-108)115-96(150)72(43-53(6)7)122-100(154)75(46-56(12)13)124-105(159)85(62(20)132)130-89(143)64(109)48-82(138)139)104(158)113-61(19)88(142)126-77(49-131)101(155)127-78(50-162)102(156)123-74(45-55(10)11)98(152)117-68(34-37-80(134)135)92(146)114-65(31-25-27-39-107)90(144)111-59(17)86(140)119-70(41-51(2)3)95(149)116-67(33-36-79(110)133)93(147)128-83(57(14)15)103(157)125-76(106(160)161)47-63-29-23-22-24-30-63/h22-24,29-30,51-62,64-78,83-85,131-132,162H,21,25-28,31-50,107-109H2,1-20H3,(H2,110,133)(H,111,144)(H,112,145)(H,113,158)(H,114,146)(H,115,150)(H,116,149)(H,117,152)(H,118,151)(H,119,140)(H,120,141)(H,121,153)(H,122,154)(H,123,156)(H,124,159)(H,125,157)(H,126,142)(H,127,155)(H,128,147)(H,129,148)(H,130,143)(H,134,135)(H,136,137)(H,138,139)(H,160,161)/t58-,59-,60-,61-,62+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-/m0/s1 |
Clé InChI |
AWVBBFQUFXCVGF-YFGWCFLESA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


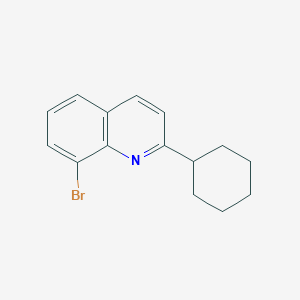
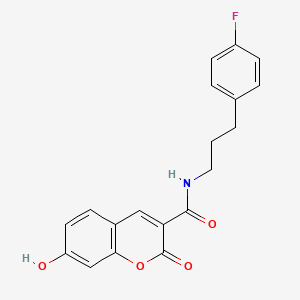
![1-[1-(3,4-dichloro-phenyl)-1H-imidazol-4-yl]-ethanol](/img/structure/B13914818.png)
![Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B13914837.png)
![N(iPr)2P(OCH2CH2CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil-1-yl](/img/structure/B13914845.png)
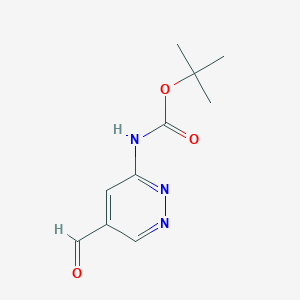
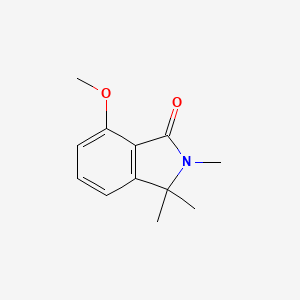

![[(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate](/img/structure/B13914851.png)
